5-Bromo-4-(3-methoxyphenyl)pyrimidine

説明

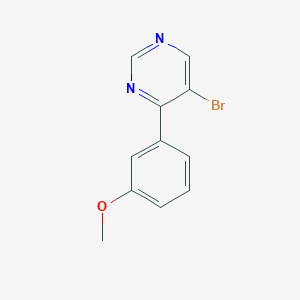

5-Bromo-4-(3-methoxyphenyl)pyrimidine: is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a 3-methoxyphenyl group at the 4th position of the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-methoxyphenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine precursor and a brominating agent.

Bromination: The bromination of the pyrimidine ring is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5th position.

Substitution Reaction:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Examples:

-

Mechanism : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids or amines. Steric hindrance from the 3-methoxyphenyl group can reduce reactivity at the 4-position, favoring selectivity at C5 .

Electrophilic Substitution and Functionalization

The electron-rich pyrimidine ring undergoes electrophilic substitution, though reactivity is modulated by the bromine and methoxyphenyl groups.

Notable Transformations:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 2-position of the pyrimidine ring.

-

Halogenation : Further bromination under radical conditions (NBS, AIBN) occurs at the 6-position .

Ring-Opening and Rearrangement Reactions

Under basic conditions (e.g., KOH/EtOH), the pyrimidine ring can undergo hydrolysis:

| Reagents | Product | Application |

|---|---|---|

| Aq. NaOH, reflux | 5-Bromo-4-(3-methoxyphenyl)pyrimidin-2-ol | Intermediate for functionalization |

| H₂O₂, HCl | Oxidative cleavage to carboxylic acids | Synthesis of bioactive derivatives |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Reactivity at C5 | Preferred Reaction |

|---|---|---|

| 5-Bromo-4-(4-methoxyphenyl)pyrimidine | High | Suzuki coupling, NAS |

| 5-Bromo-2-(3-methoxyphenyl)pyrimidine | Moderate | Radical bromination, oxidation |

| 5-Bromo-4-cyano-2-methoxyphenyl acetate | Low | Ester hydrolysis, cyano reduction |

-

Key Insight : The 3-methoxyphenyl group enhances electron density at C4, reducing electrophilic substitution at this position compared to para-substituted analogues.

Mechanistic Studies and Catalytic Systems

科学的研究の応用

Biological Activities

Research indicates that pyrimidine derivatives, including 5-Bromo-4-(3-methoxyphenyl)pyrimidine, exhibit various biological activities:

- Anticancer Properties : Compounds with similar structures have shown efficacy against multiple cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation . For instance, studies on related pyrimidines have demonstrated their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in medicinal chemistry:

- Inhibitors of Protein Methyltransferases : Research has shown that similar compounds can act as inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These inhibitors can disrupt the interaction between PRMT5 and its substrates, leading to reduced tumor growth in preclinical models .

- Synthesis of Novel Anticancer Agents : A study demonstrated a new synthetic protocol for preparing medicinally important compounds from 5-bromopyrimidine derivatives. This included electrophilic alkylation followed by palladium-catalyzed cross-coupling reactions, showcasing the versatility of pyrimidine derivatives in drug development .

Data Table: Comparison of Biological Activities

作用機序

The exact mechanism of action of 5-Bromo-4-(3-methoxyphenyl)pyrimidine depends on its specific application and the biological target it interacts with. Generally, the compound can act by:

Binding to Enzymes or Receptors: It may inhibit or activate enzymes or receptors involved in various biochemical pathways.

Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting processes like replication and transcription.

類似化合物との比較

- 5-Bromo-4-(4-methoxyphenyl)pyrimidine

- 5-Bromo-4-(2-methoxyphenyl)pyrimidine

- 4-(3-Methoxyphenyl)pyrimidine

Comparison:

- Structural Differences: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological activity.

- Unique Properties: 5-Bromo-4-(3-methoxyphenyl)pyrimidine is unique due to the specific positioning of the bromine and methoxy groups, which can affect its chemical behavior and potential applications .

生物活性

5-Bromo-4-(3-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, summarizing key findings from various studies, including structure-activity relationships (SAR), synthesis methods, and specific case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO. The presence of the bromine atom and methoxy group on the phenyl ring contributes to its biological properties. The compound is classified under pyrimidine derivatives, which are known for their therapeutic potential across various medical fields.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. In vitro assays demonstrated that certain pyrimidines significantly reduced COX-2 mRNA expression and protein levels, suggesting a mechanism for their anti-inflammatory effects .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

2. Anticancer Activity

This compound has also shown potential as an anticancer agent. In a study assessing its cytotoxic effects against various cancer cell lines, it was found to inhibit cell proliferation effectively. The compound displayed promising growth inhibition (GI) values against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines at concentrations as low as 10 μM .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI Value (%) at 10 μM | Reference |

|---|---|---|

| HOP-92 (NSCLC) | 86.28 | |

| HCT-116 (Colorectal) | 40.87 | |

| SK-BR-3 (Breast) | 46.14 |

Structure-Activity Relationship (SAR)

The SAR of pyrimidines highlights the importance of substituents in modulating biological activity. Electron-donating groups, such as methoxy or alkyl chains, enhance the potency of these compounds against various targets, including COX-2 and cancer cell lines . The bromine substituent may also play a role in increasing lipophilicity, impacting the compound's bioavailability and interaction with biological systems.

Case Studies

Several case studies illustrate the efficacy of pyrimidine derivatives in therapeutic applications:

- Anti-inflammatory Studies : In vivo experiments utilizing carrageenan-induced paw edema models demonstrated that certain pyrimidines significantly reduced inflammation markers compared to standard treatments like indomethacin .

- Anticancer Evaluations : A series of pyrimidine derivatives were tested against multiple cancer cell lines, with some showing enhanced antiproliferative effects compared to existing chemotherapeutics .

特性

IUPAC Name |

5-bromo-4-(3-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIIAQQLKMFFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650014 | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-40-2 | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。